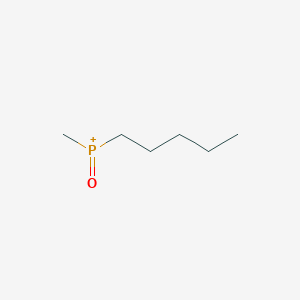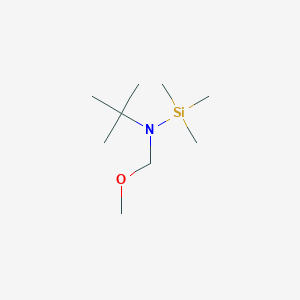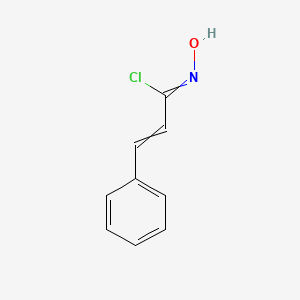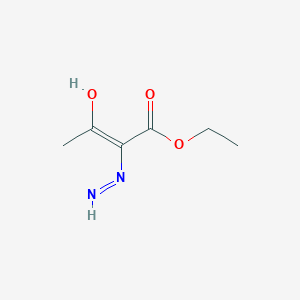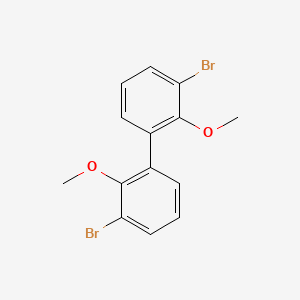
2,2'-Dimethoxy-3,3'-dibromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethoxy-3,3’-dibromobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups and two bromine atoms attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dibromobiphenyl typically involves the bromination of 2,2’-dimethoxybiphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dimethoxy-3,3’-dibromobiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-3,3’-dibromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted biphenyls, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
2,2’-Dimethoxy-3,3’-dibromobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-3,3’-dibromobiphenyl involves its interaction with specific molecular targets. For instance, it can bind to aryl hydrocarbon receptors, acting as a ligand-activated transcriptional activator . This interaction can lead to the activation of various genes involved in metabolic pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dibromobiphenyl
- 2,2’-Dimethoxy-1,1’-binaphthyl-3,3’-diboronic acid
- 3,3’-Dibromo-1,1’-biphenyl
Uniqueness
2,2’-Dimethoxy-3,3’-dibromobiphenyl is unique due to the presence of both methoxy and bromine substituents on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for.
Properties
CAS No. |
110569-96-5 |
|---|---|
Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1-bromo-3-(3-bromo-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)18-2/h3-8H,1-2H3 |
InChI Key |
SNXOCGJCAWYKMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2=C(C(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




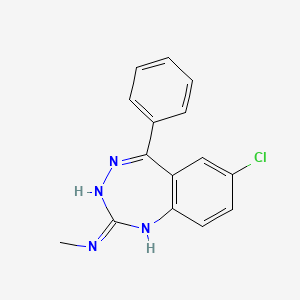
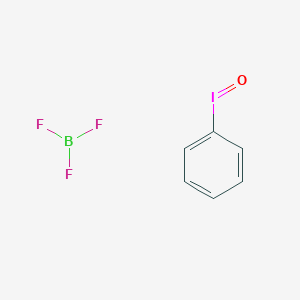
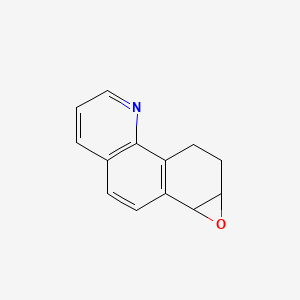

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
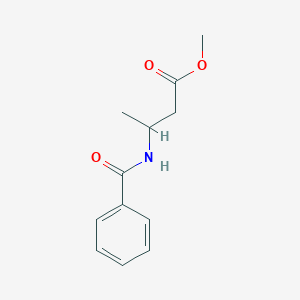
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
